molecular formula C10H12N2O3S B3199313 4-cyano-N-(2-methoxyethyl)benzene-1-sulfonamide CAS No. 1016826-53-1

4-cyano-N-(2-methoxyethyl)benzene-1-sulfonamide

Cat. No. B3199313
CAS RN: 1016826-53-1
M. Wt: 240.28 g/mol
InChI Key: ZFBAXVDFTYHDLQ-UHFFFAOYSA-N
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Description

4-cyano-N-(2-methoxyethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C10H12N2O3S and a molecular weight of 240.28 . It is categorized as an intermediate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O3S/c1-15-7-6-12-16(13,14)10-4-2-9(8-11)3-5-10/h2-5,12H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Sulfonamides in Clinical Use and Drug Development

Sulfonamides, including compounds like 4-cyano-N-(2-methoxyethyl)benzene-1-sulfonamide, have a rich history in clinical use, featuring prominently in treatments for conditions such as glaucoma, bacterial infections, and cancer. The sulfonamide moiety is a critical structural component in a wide variety of drugs, demonstrating its importance in medicinal chemistry. This group is present in diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and more recently, in drugs showing antitumor activity such as pazopanib, a tyrosine kinase inhibitor. Sulfonamides continue to be a focus in drug development due to their versatile applications in healthcare, including novel drugs with antitumor activities and as selective antiglaucoma drugs targeting specific carbonic anhydrase isoforms (Carta, Scozzafava, & Supuran, 2012).

Advancements in Sulfonamide-Based Therapies

The development and synthesis of sulfonamide compounds have advanced, targeting various diseases. Research into sulfonamide inhibitors has expanded into areas such as HIV-1 protease inhibition, anticancer agents, and treatments for Alzheimer’s disease. The breadth of applications underscores the sulfonamide group's potential to generate valuable drugs and drug candidates across a spectrum of conditions, indicating ongoing research and development efforts in this area (Gulcin & Taslimi, 2018).

Sulfonamides and Environmental Health

Beyond their clinical applications, sulfonamides have been examined for their impact on the environment and human health. The widespread use of sulfonamides in healthcare and veterinary medicine has led to their presence in the biosphere, raising concerns about microbial resistance and potential hazards to human health. Research is ongoing to understand the implications of sulfonamide contamination and to develop strategies for mitigating these risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

4-cyano-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-15-7-6-12-16(13,14)10-4-2-9(8-11)3-5-10/h2-5,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBAXVDFTYHDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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